molecular formula C10H9N3S B8659051 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl-

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl-

Cat. No.: B8659051
M. Wt: 203.27 g/mol
InChI Key: IHEABMHIKCSNJG-UHFFFAOYSA-N
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Description

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- is a heterocyclic compound with a molecular formula of C10H9N3S and a molecular weight of 203.27 g/mol . This compound is characterized by the presence of a benzothiazole ring fused with an amino group and a propanenitrile moiety. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- typically involves the reaction of 2-aminobenzothiazole with appropriate nitrile-containing reagents under controlled conditions. One common method includes the use of aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent, using scandium triflate (Sc(OTf)3) as a catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including the acylation of 2-aminobenzothiazole followed by nitrile group introduction. The use of green chemistry principles, such as solvent-free conditions and catalytic reactions, is often prioritized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- involves its interaction with specific molecular targets and pathways. The amino and nitrile groups facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- stands out due to its unique combination of the benzothiazole ring with an amino and nitrile group, providing distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)propanenitrile

InChI

InChI=1S/C10H9N3S/c1-6(5-11)7-2-3-8-9(4-7)14-10(12)13-8/h2-4,6H,1H3,(H2,12,13)

InChI Key

IHEABMHIKCSNJG-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.4 g of bromine in 87.5 ml of 95% v/v acetic acid were added dropwise to a stirred mixture of 25 g of 2-(p-aminophenyl)propionitrile [British Pat. No. 1,198,212], 66.8 g of potassium thiocyanate and 300 ml of 95% v/v acetic acid at ambient temperature. The mixture was then stirred at 50° C. for a further 2 hours before being poured into 1.5 liters of water. The solution obtained was filtered through celite and sodium bicarbonate was then added to the filtrate until no further precipitation occurred. The precipitate was collected and crystallized from methanol/water to give 19.4 g (56%) of 2-amino-α-methyl benzothiazole-6-acetonitrile as yellow prisms melting at 165.1° C.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
66.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

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